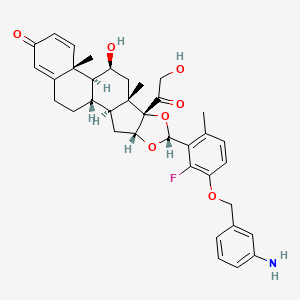

Glucocorticoid receptor agonist-4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C36H40FNO7 |

|---|---|

Peso molecular |

617.7 g/mol |

Nombre IUPAC |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33+,34-,35-,36+/m0/s1 |

Clave InChI |

HNGDCWMBBDBZCI-ALOVAHRDSA-N |

SMILES isomérico |

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C |

SMILES canónico |

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Glucocorticoid Receptor Agonist-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Glucocorticoid Receptor Agonist-4, a key component in the development of targeted anti-inflammatory therapies. The following sections detail its binding affinity to the Glucocorticoid Receptor (GR), the experimental protocols for this determination, and the associated signaling pathways.

This compound: An Overview

This compound, also identified as Compound Preparation 5, is a synthetic agonist designed for conjugation to anti-TNFα antibodies. This approach aims to create antibody-drug conjugates (ADCs) that selectively deliver the glucocorticoid payload to sites of inflammation where TNFα is expressed, thereby minimizing systemic side effects associated with traditional glucocorticoid therapy. The development and characterization of this agonist are detailed in patent WO2023220549A1.

Binding Affinity of this compound to GR

Quantitative binding affinity data for the unconjugated this compound is not explicitly provided in the primary reference patent WO2023220549A1. The patent's focus is on the characterization of the final antibody-drug conjugate. However, the document describes the biological activity of the conjugated agonist, which indirectly confirms its interaction with the Glucocorticoid Receptor.

For context, the binding affinities of other well-characterized glucocorticoid receptor agonists are presented in the table below.

| Compound | Binding Affinity (Metric) | Value | Cell Line/System |

| Dexamethasone | Kd | 8.5 nM | AtT-20 cells |

| Triamcinolone Acetonide | Kd | 3.4 nM | AtT-20 cells |

| Corticosterone | Kd | 51 nM | AtT-20 cells |

This table presents reference data for common GR agonists to provide a comparative baseline for the expected affinity of novel agonists.

Experimental Protocols

While specific binding affinity data for this compound is not available, a general experimental protocol for determining the binding affinity of a test compound to the Glucocorticoid Receptor is outlined below. This methodology is based on standard competitive binding assays described in relevant literature.

Objective: To determine the binding affinity (e.g., Ki or IC50) of a test agonist for the Glucocorticoid Receptor.

Materials:

-

Test Compound (e.g., this compound)

-

Radiolabeled Glucocorticoid (e.g., [³H]-Dexamethasone)

-

Recombinant Human Glucocorticoid Receptor protein

-

Assay Buffer (e.g., Tris-based buffer with additives like DTT and molybdate (B1676688) to stabilize the receptor)

-

Scintillation fluid and vials

-

Microplates (e.g., 96-well)

-

Filter mats and cell harvester

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the unlabeled test compound.

-

Prepare a solution of the radiolabeled glucocorticoid at a concentration near its Kd.

-

Prepare a solution of the recombinant GR protein.

-

-

Binding Assay:

-

In a microplate, combine the GR protein, the radiolabeled glucocorticoid, and varying concentrations of the unlabeled test compound.

-

Include control wells with:

-

Total binding (GR protein + radiolabeled ligand)

-

Non-specific binding (GR protein + radiolabeled ligand + a high concentration of unlabeled dexamethasone)

-

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the protein-bound radiolabeled ligand from the unbound ligand.

-

Wash the filters with cold assay buffer to remove any remaining unbound radiolabeled ligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Glucocorticoid Receptor Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of the Glucocorticoid Receptor and a typical workflow for a competitive binding assay.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Caption: Workflow for GR Competitive Binding Assay.

The Discovery and Synthesis of Mapracorat: A Non-Steroidal Selective Glucocorticoid Receptor Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mapracorat (B1676068) (also known as ZK-245186 and BOL-303242-X) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of various inflammatory conditions, including atopic dermatitis, allergic conjunctivitis, and inflammation following cataract surgery.[1][2] As a SEGRA, mapracorat is designed to preferentially mediate the transrepressive actions of the glucocorticoid receptor (GR), which are associated with anti-inflammatory effects, while having a reduced capacity for transactivation, which is linked to many of the undesirable side effects of classical glucocorticoids.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of mapracorat, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Lead Optimization

The discovery process for such compounds typically involves:

-

High-Throughput Screening (HTS): Screening large compound libraries to identify initial "hits" that bind to the glucocorticoid receptor and exhibit a dissociated profile in cell-based assays (i.e., potent inhibition of pro-inflammatory transcription factors like NF-κB and AP-1 with weak activation of glucocorticoid response element (GRE)-driven reporter genes).

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize a series of analogs to understand how modifications to the chemical structure affect the compound's potency, selectivity, and pharmacokinetic properties. The goal is to optimize the lead compound to have the desired biological activity and drug-like properties.

-

In Vitro and In Vivo Testing: Promising compounds from the SAR studies are then subjected to more extensive in vitro and in vivo testing to confirm their efficacy and safety profile.

The chemical structure of mapracorat, (2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol, suggests a rational design approach to create a non-steroidal molecule that can fit into the ligand-binding pocket of the glucocorticoid receptor and induce a specific conformational change that favors transrepression.[1]

Chemical Synthesis

A detailed, step-by-step synthesis of mapracorat has not been widely published in the peer-reviewed scientific literature. The compound was synthesized by Bayer Schering Pharma.[4] However, a general overview of the synthesis of similar complex molecules would involve a multi-step process.

A proposed, generalized synthetic approach is outlined below. Please note that this is a hypothetical pathway and may not reflect the actual industrial synthesis.

References

- 1. Mapracorat - Wikipedia [en.wikipedia.org]

- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mapracorat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vitro Characterization of a Novel Glucocorticoid Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies required to characterize a novel glucocorticoid receptor (GR) agonist, exemplified here as "Glucocorticoid Receptor Agonist-4" (GR-Agonist-4). This document outlines key experimental protocols, data presentation formats, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Glucocorticoid Receptor Signaling

The glucocorticoid receptor is a member of the nuclear receptor superfamily that, upon binding to its ligand, translocates from the cytoplasm to the nucleus.[1][2] In the nucleus, the ligand-bound GR modulates the transcription of target genes through two primary mechanisms: transactivation and transrepression.[1][3]

-

Transactivation: The GR dimer binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene expression. This mechanism is often associated with some of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity.[3] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

A key goal in the development of novel GR agonists is to achieve a dissociation between these two pathways, favoring transrepression to minimize side effects.

Key In Vitro Characterization Assays

A thorough in vitro characterization of a novel GR agonist involves a battery of assays to determine its binding affinity, functional potency and efficacy, selectivity, and potential for off-target effects.

Glucocorticoid Receptor Binding Affinity

Objective: To determine the affinity of GR-Agonist-4 for the glucocorticoid receptor.

Methodology: Competitive Radioligand Binding Assay

A common method to assess binding affinity is a competitive binding assay using a radiolabeled glucocorticoid, such as [3H]-dexamethasone.

Experimental Protocol:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549 lung carcinoma cells) or tissue.

-

Competition Reaction: Incubate a fixed concentration of [3H]-dexamethasone with the cytosolic preparation in the presence of increasing concentrations of unlabeled GR-Agonist-4.

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of [3H]-dexamethasone against the logarithm of the concentration of GR-Agonist-4. The concentration of GR-Agonist-4 that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| Dexamethasone | 5.2 | 2.8 |

| GR-Agonist-4 | 10.8 | 5.9 |

Functional Activity: Transactivation and Transrepression Assays

Objective: To measure the functional activity of GR-Agonist-4 in terms of its ability to induce GR-mediated transactivation and transrepression.

Methodology: Luciferase Reporter Gene Assays

Luciferase reporter assays are widely used to quantify the transcriptional activity of the glucocorticoid receptor.[4][5][6]

Experimental Protocol:

-

Cell Culture and Transfection:

-

For transactivation , use a cell line (e.g., HEK293 or A549) transiently or stably transfected with a plasmid containing a GR expression vector and a reporter plasmid with a luciferase gene under the control of a GRE-containing promoter.[2]

-

For transrepression , co-transfect cells with a GR expression vector, a reporter plasmid containing the luciferase gene driven by a promoter responsive to NF-κB or AP-1 (e.g., a TNF-α promoter), and an expression vector for the respective transcription factor.

-

-

Compound Treatment: Treat the transfected cells with increasing concentrations of GR-Agonist-4 or a reference agonist (e.g., dexamethasone). For the transrepression assay, stimulate the cells with an inflammatory agent (e.g., TNF-α or PMA) to activate NF-κB or AP-1.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis:

-

For transactivation , calculate the fold induction of luciferase activity relative to vehicle-treated cells and plot against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For transrepression , calculate the percentage of inhibition of the inflammatory stimulus-induced luciferase activity and plot against the logarithm of the agonist concentration to determine the IC50 value.

-

Data Presentation:

Table 1: Transactivation Activity

| Compound | EC50 (nM) | Emax (% of Dexamethasone) |

| Dexamethasone | 1.2 | 100 |

| GR-Agonist-4 | 3.5 | 85 |

Table 2: Transrepression Activity (NF-κB)

| Compound | IC50 (nM) | Imax (% Inhibition) |

| Dexamethasone | 0.8 | 95 |

| GR-Agonist-4 | 1.9 | 92 |

Receptor Selectivity Profiling

Objective: To assess the selectivity of GR-Agonist-4 for the glucocorticoid receptor over other nuclear receptors.

Methodology: Counter-Screening Assays

It is crucial to determine if GR-Agonist-4 interacts with other related nuclear receptors, such as the mineralocorticoid (MR), progesterone (B1679170) (PR), androgen (AR), and estrogen (ER) receptors. This can be achieved using similar binding or reporter gene assays as described above, but with cell lines expressing these specific receptors.

Experimental Protocol:

-

Perform competitive binding assays or reporter gene assays using cell lines expressing MR, PR, AR, and ER.

-

Determine the IC50 or EC50 values of GR-Agonist-4 for each of these receptors.

-

Calculate the selectivity ratio by dividing the IC50/EC50 for the off-target receptor by the IC50/EC50 for the glucocorticoid receptor.

Data Presentation:

| Receptor | GR-Agonist-4 IC50/EC50 (nM) | Selectivity (fold vs. GR) |

| GR | 3.5 | 1 |

| MR | >1000 | >285 |

| PR | >1000 | >285 |

| AR | >1000 | >285 |

| ER | >1000 | >285 |

Visualizing Molecular Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

Caption: Experimental Workflow for GR Agonist Characterization.

Conclusion

This technical guide outlines a systematic approach for the in vitro characterization of a novel glucocorticoid receptor agonist, GR-Agonist-4. By following these detailed experimental protocols and data analysis frameworks, researchers can effectively determine the binding affinity, functional activity, and selectivity profile of new chemical entities targeting the glucocorticoid receptor. This comprehensive in vitro assessment is a critical step in the drug discovery and development process, enabling the identification of promising candidates with the potential for improved therapeutic indices.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]

Glucocorticoid receptor agonist-4 downstream signaling pathways

An In-Depth Technical Guide on the Core Downstream Signaling Pathways of Glucocorticoid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid receptor (GR) agonists are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy is derived from their potent modulation of gene expression, which suppresses pro-inflammatory pathways and upregulates anti-inflammatory mediators. This technical guide provides a detailed exploration of the core downstream signaling pathways activated by GR agonists. While the specific compound "Glucocorticoid receptor agonist-4" is noted as a payload for antibody-drug conjugates, a comprehensive body of public-domain literature detailing its unique signaling profile is not available.[1][2] Therefore, this guide will focus on the well-established signaling cascades initiated by potent, selective glucocorticoid receptor agonists, which are fundamental to understanding the mechanism of action of any compound targeting this receptor.

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus to regulate gene transcription.[3][4] The downstream effects of GR activation are broadly categorized into two primary mechanisms: transactivation and transrepression.[5][6][7] These mechanisms are central to both the therapeutic benefits and the potential side effects of GR agonists.[5][6][7]

Core Signaling Pathways

Canonical Glucocorticoid Receptor Activation and Nuclear Translocation

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSP90, HSP70) and immunophilins.[4] This complex maintains the receptor in a conformation that is primed for ligand binding but is incapable of DNA binding.

Upon binding of a GR agonist, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins.[4] This unmasks the nuclear localization signals of the GR, facilitating its translocation into the nucleus through the nuclear pore complex.

Transactivation: Upregulation of Anti-Inflammatory Genes

Transactivation is a key mechanism through which GR agonists exert their anti-inflammatory effects. This process involves the binding of GR homodimers to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[8] This binding event recruits coactivator proteins, such as p300/CBP and SRC-1, which possess histone acetyltransferase (HAT) activity. The subsequent acetylation of histones leads to a more open chromatin structure, facilitating the assembly of the transcription machinery and resulting in the increased expression of anti-inflammatory genes.

Key genes upregulated via transactivation include:

-

Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory lipid mediators.

-

Dual specificity phosphatase 1 (DUSP1): Dephosphorylates and inactivates MAP kinases, which are crucial for inflammatory signaling.[8]

-

Glucocorticoid-induced leucine (B10760876) zipper (GILZ): Suppresses the activity of pro-inflammatory transcription factors like NF-κB and AP-1.

Transrepression: Inhibition of Pro-Inflammatory Transcription Factors

Transrepression is considered the primary mechanism for the immunosuppressive effects of GR agonists and is often associated with a more favorable side-effect profile.[5][6][7] In this pathway, monomeric GR does not directly bind to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

This inhibition can occur through several mechanisms:

-

Direct Protein-Protein Interaction: The GR monomer can directly bind to the p65 subunit of NF-κB or the c-Jun/c-Fos components of AP-1, preventing them from binding to their respective DNA response elements.

-

Coactivator Competition: The GR can compete with NF-κB and AP-1 for limited pools of essential coactivator proteins like p300/CBP.

-

Induction of Inhibitory Proteins: As part of the transactivation pathway, the GR can induce the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm.

Quantitative Data for Glucocorticoid Receptor Agonists

The following table summarizes representative quantitative data for well-characterized GR agonists to provide a comparative context for their activity.

| Compound | Target | Assay | Potency (IC50/EC50) | Reference |

| Dexamethasone | Glucocorticoid Receptor | Radioligand Binding | Ki = 3.9 nM | [9] |

| Budesonide | Glucocorticoid Receptor | Radioligand Binding | Ki = 1.3 nM | [9] |

| Fluticasone Propionate | Glucocorticoid Receptor | Transactivation (MMTV) | EC50 = 0.04 nM | [9] |

| Prednisolone | Glucocorticoid Receptor | Transrepression (AP-1) | IC50 = 0.6 nM | [8] |

Experimental Protocols

Western Blot for Phospho-MAP Kinase Inhibition

Objective: To assess the inhibitory effect of a GR agonist on the MAP kinase signaling pathway.

Methodology:

-

Culture A549 cells (human lung adenocarcinoma) to 80-90% confluency in RPMI-1640 medium supplemented with 10% FBS.

-

Starve cells in serum-free medium for 24 hours.

-

Pre-treat cells with the GR agonist at various concentrations for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 15 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, and GAPDH overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Gene Assay

Objective: To quantify the transrepressive activity of a GR agonist on NF-κB signaling.

Methodology:

-

Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with the GR agonist at various concentrations for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.

Conclusion

The downstream signaling of glucocorticoid receptor agonists is a complex interplay of transactivation and transrepression, leading to a broad spectrum of anti-inflammatory and immunosuppressive effects. A thorough understanding of these pathways is critical for the rational design and development of novel GR-targeting therapeutics with improved efficacy and reduced side-effect profiles. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this field. Future investigations into the specific signaling signatures of novel agonists, such as "this compound," will be essential to fully characterize their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US10772970B2 - Glucocorticoid receptor agonist and immunoconjugates thereof - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 5. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide to the Cellular Targets of Glucocorticoid Receptor Agonists

For researchers, scientists, and drug development professionals, understanding the intricate cellular mechanisms of Glucocorticoid Receptor (GR) agonists is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive overview of the cellular targets of a representative GR agonist, herein referred to as Glucocorticoid Receptor Agonist-4 (GRA-4), using data from well-characterized agonists such as dexamethasone (B1670325) as a surrogate.

Core Cellular Target: The Glucocorticoid Receptor

The primary cellular target of GRA-4 is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][2] The GR is expressed in almost every cell in the body and plays a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and development.[1][3]

Upon binding to a GR agonist like GRA-4, the receptor undergoes a conformational change, dissociates from a multiprotein chaperone complex in the cytoplasm (including heat shock proteins like Hsp90 and Hsp70), and translocates to the nucleus.[4][5] In the nucleus, the activated GR-agonist complex modulates the transcription of target genes through several mechanisms.

Mechanisms of Action at the Cellular Level

The interaction of GRA-4 with the GR initiates a cascade of events that ultimately alter gene expression. These mechanisms can be broadly categorized into genomic and non-genomic effects. The genomic effects, which are responsible for the majority of the therapeutic and adverse effects of glucocorticoids, involve the direct or indirect interaction of the GR with DNA.

1. Transactivation:

In this process, the GR-agonist complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This binding typically leads to the recruitment of coactivators and the basal transcription machinery, resulting in an increase in the transcription of anti-inflammatory and metabolic genes.[6] Examples of genes transactivated by GR agonists include those encoding for anti-inflammatory proteins like annexin (B1180172) A1 (also known as lipocortin-1) and MAPK phosphatase-1 (MKP-1).

2. Transrepression:

Transrepression is a key mechanism underlying the anti-inflammatory effects of GR agonists. In this mode of action, the GR-agonist complex does not directly bind to DNA but rather interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical regulators of pro-inflammatory gene expression.[4][5] By binding to these factors, the GR prevents them from activating the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[7]

3. Negative GREs (nGREs):

The GR can also repress gene transcription by binding to negative GREs (nGREs).[4] This binding can interfere with the binding of other transcription factors or recruit corepressors to the promoter, leading to a decrease in gene expression.

The balance between transactivation and transrepression is a critical determinant of the therapeutic index of GR agonists.[6] The development of selective glucocorticoid receptor agonists (SEGRAs) aims to favor the transrepression pathway to minimize the metabolic side effects associated with transactivation.[6][8]

Cellular Targets Beyond the Primary Receptor

While the GR is the primary target, the downstream effects of GRA-4 activation impact a multitude of cellular processes and pathways. These can be considered secondary cellular targets and include:

-

Immune Cells: GR agonists have profound effects on various immune cells, including T lymphocytes, B lymphocytes, macrophages, and neutrophils.[7] They can induce apoptosis in certain immune cell populations, such as T lymphocytes, contributing to their immunosuppressive effects.[7]

-

Inflammatory Mediators: A major cellular effect of GR agonists is the suppression of the production of pro-inflammatory mediators. This includes a reduction in the expression of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that are crucial for the inflammatory response.[7]

-

Metabolic Pathways: GR agonists influence glucose, fat, and protein metabolism.[7] They can stimulate gluconeogenesis in the liver and promote the breakdown of fats and proteins. These metabolic effects are largely mediated by the transactivation of metabolic genes.

-

Structural Cells: In tissues like the airways, GR agonists can reduce inflammation, decrease mucus production, and improve lung function by acting on epithelial cells, smooth muscle cells, and other structural cells.[7]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for representative GR agonists, which can be considered analogous to the expected profile of GRA-4.

Table 1: Binding Affinities of Representative Glucocorticoid Receptor Agonists

| Compound | Receptor | Cell Line/System | Binding Affinity (Kd or IC50) | Reference |

| Dexamethasone | Human GR | Human A549 lung carcinoma cells | IC50: ~5 nM | [9] |

| Dexamethasone | Human GR | In vitro competition assay | Kd: 6.74 +/- 0.46 nM | [10] |

| Beclomethasone Dipropionate | Human GR | In vitro cell-based bioassay | AC50: 91.6 pM | [11] |

| Dexamethasone | Zebrafish GR | In vitro cell-based bioassay | AC50: 215.4 pM | [11] |

Table 2: Efficacy of Representative Glucocorticoid Receptor Agonists on Gene Expression

| Compound | Cell Line | Target Gene | Effect | Fold Change | Reference |

| Dexamethasone | Murine BV-2 microglial cells | TNF-α mRNA | Inhibition | ~0.5 | [9] |

| Dexamethasone | Murine BV-2 microglial cells | IL-6 protein | Inhibition | ~0.4 | [9] |

| Dexamethasone | A549 cells | GILZ | Induction | Gene-dependent | [9] |

| Dexamethasone | A549 cells | FKBP5 | Induction | Gene-dependent | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular targets and activity of GR agonists like GRA-4.

Protocol 1: Competitive Binding Assay

This assay determines the binding affinity of a test compound (e.g., GRA-4) to the glucocorticoid receptor.

Materials:

-

Purified recombinant human GR

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone GS1)

-

Assay buffer (e.g., 100 mM potassium phosphate, 100 µg/mL bovine gamma globulin, 2 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Test compound (GRA-4) and a known reference agonist (e.g., Dexamethasone)

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a series of dilutions of the test compound (GRA-4) and the reference agonist.

-

In a microplate, combine the purified GR protein, the fluorescently labeled ligand, and either the test compound or the reference agonist at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The binding of the unlabeled test compound to the GR will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand. This value is indicative of the binding affinity.[9]

Protocol 2: Reporter Gene Assay for Transactivation and Transrepression

This assay measures the ability of a GR agonist to induce (transactivate) or repress (transrepress) gene expression.

Materials:

-

Human cell line (e.g., HEK293 or A549)

-

Expression vector for the human glucocorticoid receptor

-

Reporter plasmid containing a GRE-driven luciferase gene (for transactivation) or a reporter plasmid with a promoter responsive to NF-κB or AP-1 (for transrepression)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (GRA-4)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the GR expression vector and the appropriate reporter plasmid.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

For transactivation assays, treat the cells with various concentrations of the test compound (GRA-4).

-

For transrepression assays, stimulate the cells with an inflammatory agent (e.g., TNF-α or PMA) to activate NF-κB or AP-1, and co-treat with various concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The increase in luciferase activity in the GRE-reporter assay indicates transactivation, while a decrease in luciferase activity in the NF-κB or AP-1 reporter assay indicates transrepression.

-

Dose-response curves can be generated to determine the EC50 (for activation) or IC50 (for repression) values.

Protocol 3: Quantitative PCR (qPCR) for Endogenous Gene Expression

This method quantifies the effect of a GR agonist on the expression of endogenous target genes.

Materials:

-

Human cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound (GRA-4)

-

RNA extraction kit

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix

-

Primers for target genes (e.g., GILZ, FKBP5 for induction; IL-6, TNF-α for repression) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Culture the cells and treat them with the test compound (GRA-4) at various concentrations for a specific duration. For repression studies, co-treat with an inflammatory stimulus.

-

Harvest the cells and extract total RNA using a suitable kit.[9]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[9]

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.[9]

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control group.[9]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the cellular targets of GRA-4.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway upon agonist binding.

Caption: Workflow for a competitive binding assay to determine GR affinity.

Caption: Logical relationship in the GR-mediated transrepression pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are the therapeutic candidates targeting GR? [synapse.patsnap.com]

- 4. atsjournals.org [atsjournals.org]

- 5. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GR agonists and how do they work? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Combination IL-2 and IL-4 reduces glucocorticoid receptor-binding affinity and T cell response to glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

The Impact of Selective Glucocorticoid Receptor Agonists on Gene Transcription: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of selective glucocorticoid receptor (GR) agonists on gene transcription. Due to the limited publicly available data on the specific compound "Glucocorticoid receptor agonist-4" (CAS 2842165-72-2), this document will focus on the well-characterized selective glucocorticoid receptor agonist (SEGRA), Mapracorat , as a representative molecule. The principles and methodologies described herein are broadly applicable to the study of other GR agonists.

Introduction to Glucocorticoid Receptor Agonism and Gene Transcription

The Glucocorticoid Receptor (GR) is a ligand-activated transcription factor that plays a pivotal role in regulating a wide array of physiological processes, including inflammation, metabolism, and stress response.[1][2][3] Upon binding to an agonist, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes through two primary mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent upregulation of gene expression. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[3][4]

Selective Glucocorticoid Receptor Agonists (SEGRAs) are a class of compounds designed to preferentially induce transrepression over transactivation, with the aim of retaining the anti-inflammatory benefits of classical glucocorticoids while minimizing their adverse effects.[4][5]

Signaling Pathway of Glucocorticoid Receptor Agonists

The binding of a GR agonist initiates a cascade of events leading to changes in gene expression. The generalized signaling pathway is depicted below.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Quantitative Analysis of Gene Transcription

The effects of GR agonists on gene transcription are typically quantified using high-throughput sequencing techniques such as RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

RNA-Seq Analysis of Mapracorat-treated A549 Cells

A recent study investigated the gene regulatory effects of a panel of GR ligands, including Mapracorat, in A549 human lung epithelial cells.[1][2] The following table summarizes the number of differentially expressed genes upon treatment with Dexamethasone (a potent, non-selective agonist) and Mapracorat.

| Treatment (A549 cells) | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |

| Dexamethasone | 4,818 | 2,499 | 2,319 |

| Mapracorat | 3,987 | 2,054 | 1,933 |

| Data derived from a study by Giroux et al. (2025), which identified a total of 8,072 differentially expressed genes across all tested ligands.[1][2] |

The study found that the effects of selective GR ligands were highly correlated with those of Dexamethasone, suggesting they elicit an attenuated response rather than a selective targeting of specific gene subsets.[1][2]

Top Differentially Regulated Genes

The following table highlights some of the top genes that are significantly regulated by glucocorticoid receptor agonists in A549 cells, as identified through various studies.

| Gene | Function | Regulation by GR Agonists |

| FKBP5 | Chaperone protein, negative feedback regulator of GR | Upregulated |

| DDIT4 | Inhibitor of mTOR signaling, involved in cell stress response | Upregulated |

| TSC22D3 (GILZ) | Glucocorticoid-induced leucine (B10760876) zipper, anti-inflammatory | Upregulated |

| PER1 | Period circadian protein homolog 1, involved in circadian rhythm | Upregulated |

| IL6 | Pro-inflammatory cytokine | Downregulated |

| CXCL8 (IL8) | Pro-inflammatory chemokine | Downregulated |

| NFKBIA | Inhibitor of NF-κB | Upregulated (as a mechanism of transrepression) |

| This table represents a compilation of commonly observed GR target genes from multiple studies. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GR agonist effects on gene transcription. Below are representative protocols for key experimental techniques.

RNA Sequencing (RNA-seq) Protocol

This protocol outlines the general steps for analyzing global gene expression changes in response to a GR agonist.

Caption: A typical workflow for an RNA-Seq experiment.

Detailed Steps:

-

Cell Culture and Treatment: A549 cells are cultured to ~80% confluency. Cells are then treated with the GR agonist (e.g., 100 nM Mapracorat) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., Qiagen RNeasy Kit). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: An mRNA-seq library is prepared from the total RNA. This typically involves poly-A selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, quantification of gene expression levels, and differential gene expression analysis to identify genes that are significantly up- or downregulated by the GR agonist treatment.[6]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

ChIP-seq is used to identify the genome-wide binding sites of the GR.

Caption: A standard workflow for a ChIP-Seq experiment.

Detailed Steps:

-

Crosslinking and Cell Lysis: Cells treated with the GR agonist are crosslinked with formaldehyde (B43269) to fix protein-DNA interactions. The cells are then lysed to release the nuclei.

-

Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.[7]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the GR, which is coupled to magnetic beads. This allows for the selective pull-down of GR-bound chromatin fragments.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The GR-DNA complexes are then eluted from the beads.

-

Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the DNA is purified.

-

Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA, which is then sequenced.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and "peaks" are identified, which represent regions of GR binding. Further analysis can include motif discovery to identify the GR binding sequence (GRE).[8][9]

Luciferase Reporter Assay

This assay is used to measure the ability of a compound to activate GR-mediated transcription from a specific response element.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with one or more GREs.[10][11][12][13] When the cells are treated with a GR agonist, the activated GR binds to the GREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the level of GR activation.

Protocol Outline:

-

Cell Seeding: HEK293 or other suitable cells are seeded in a 96-well plate.

-

Transfection: Cells are transfected with the GRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: After an incubation period, the cells are treated with various concentrations of the GR agonist.

-

Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence is measured using a luminometer.[14]

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The fold induction of luciferase activity is then calculated relative to a vehicle control.

Conclusion

The study of this compound and other selective GR agonists on gene transcription is a rapidly evolving field. The combination of high-throughput sequencing technologies and classic reporter assays provides a powerful toolkit for characterizing the molecular mechanisms of these compounds. While specific data for "this compound" is not yet widely available, the methodologies and findings from studies on other SEGRAs like Mapracorat provide a strong framework for future investigations. A thorough understanding of how these compounds modulate gene expression is essential for the development of safer and more effective anti-inflammatory therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The gene regulatory effects of selective glucocorticoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 4. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epicypher.com [epicypher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. encodeproject.org [encodeproject.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

Early-Stage Research on Selective Glucocorticoid Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies in the early-stage research of selective glucocorticoid receptor agonists (SEGRAs), also known as selective glucocorticoid receptor modulators (SEGRMs). These compounds represent a promising therapeutic class designed to retain the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids while minimizing their often-debilitating side effects. This is achieved by differentially modulating the downstream effects of the glucocorticoid receptor (GR), primarily by favoring transrepression over transactivation signaling pathways.

Core Concept: Dissociating Efficacy from Side Effects

The foundational hypothesis behind SEGRA development is that the therapeutic anti-inflammatory effects of glucocorticoids are largely mediated by a molecular mechanism known as transrepression . In this process, the ligand-activated GR, typically as a monomer, interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Conversely, many of the undesirable side effects, including metabolic dysregulation (e.g., hyperglycemia), skin atrophy, and osteoporosis, are thought to be driven by transactivation . This mechanism involves the GR homodimer binding to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased expression of target genes.[1][2]

SEGRAs are designed to selectively induce the transrepression pathway with minimal or no engagement of the transactivation pathway, thereby "dissociating" the desired anti-inflammatory actions from the adverse effects.

Key Compounds in SEGRA Research

A number of steroidal and non-steroidal compounds have been investigated as SEGRAs. The following tables summarize key quantitative data for some of the most cited early-stage SEGRAs in comparison to classic glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156).

Table 1: Glucocorticoid Receptor Binding Affinity of Selected Compounds

| Compound | Type | Receptor Binding Affinity (Ki or IC50, nM) |

| Dexamethasone | Steroidal Glucocorticoid | ~1-5 |

| Prednisolone | Steroidal Glucocorticoid | ~18 |

| RU 24858 | Steroidal SEGRA | High Affinity (Specific value not consistently reported) |

| Mapracorat (ZK-245186) | Non-steroidal SEGRA | High Affinity (Specific value not consistently reported) |

| ZK 216348 | Non-steroidal SEGRA | IC50: 20.3[3] |

| AZD9567 | Non-steroidal SEGRA | High Affinity (Higher than prednisolone)[4][5] |

| Compound A (CpdA) | Non-steroidal SEGRA | Data not consistently reported in terms of Ki/IC50 for binding |

| A-276575 | Non-steroidal SEGRA | High Affinity[6] |

Table 2: In Vitro Potency of SEGRAs in Transrepression and Transactivation Assays

| Compound | Transrepression Assay (e.g., IL-8 or TNF-α inhibition) | Transactivation Assay (e.g., TAT induction or GRE-luciferase) |

| Dexamethasone | IC50: ~2.6 nM (IL-8 inhibition)[7] | EC50: ~0.3 nM (TAT induction)[7] |

| Prednisolone | IC50: ~18 nM (IL-8 inhibition)[7] | EC50: ~1.5 nM (TAT induction)[7] |

| ZK 216348 | IC50: ~35 nM (IL-8 inhibition)[7] | EC50: ~95 nM (TAT induction)[7] |

| Mapracorat | IC50: ~0.020 µM (PAF-induced eosinophil migration)[8] | Lower potency than dexamethasone |

| AZD9567 | Similar anti-inflammatory effects to prednisolone in vitro[4][5] | Does not upregulate gluconeogenic enzymes in human hepatocytes[4][5] |

| RU 24858 | Strong AP-1 inhibition[9] | Little to no transactivation[9] |

| A-276575 | Potent inhibitor of IL-1β-stimulated PGE2 production[6] | Lower GRE trans-activation activities than traditional steroids[6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for understanding SEGRA research. The following diagrams, created using the DOT language, illustrate the glucocorticoid receptor signaling pathways, a typical experimental workflow for screening SEGRAs, and the logical framework for their development.

Caption: Glucocorticoid Receptor Signaling Pathways.

Caption: A typical SEGRA screening workflow.

Caption: Logical relationship of SEGRA properties.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery. Below are methodologies for key experiments cited in SEGRA research.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand)

Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the glucocorticoid receptor.

Materials:

-

Purified human GR or cell lysate containing GR.

-

[3H]-dexamethasone (radioligand).[10]

-

Unlabeled dexamethasone (for determining non-specific binding).

-

Test compound.

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of [3H]-dexamethasone in the assay buffer.

-

Incubation: In a 96-well plate, combine the GR preparation, [3H]-dexamethasone, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of unlabeled dexamethasone is added.

-

Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).[10]

-

Separation: Separate the bound from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the GR-ligand complex.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Transactivation Assay (GRE-Luciferase Reporter)

Objective: To measure the ability of a compound to activate GR-mediated gene transcription.

Materials:

-

A suitable mammalian cell line (e.g., A549, HEK293) that endogenously or exogenously expresses GR.[11]

-

A reporter plasmid containing a promoter with multiple GREs driving the expression of a reporter gene (e.g., firefly luciferase).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound and a reference agonist (e.g., dexamethasone).

-

Luciferase assay reagent.

-

A luminometer.

Procedure:

-

Cell Culture and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the GRE-reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After an overnight incubation to allow for plasmid expression, treat the cells with serial dilutions of the test compound or the reference agonist. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for GR activation and reporter gene expression.[11]

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.[12]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 value and the maximum efficacy relative to the reference agonist.

In Vitro Transrepression Assay (NF-κB Reporter)

Objective: To measure the ability of a compound to inhibit NF-κB-mediated gene transcription via GR activation.

Materials:

-

A suitable cell line (e.g., A549, THP-1) that expresses GR.

-

A reporter plasmid with a promoter containing NF-κB binding sites driving luciferase expression.

-

A control plasmid for normalization.

-

An inflammatory stimulus to activate NF-κB (e.g., tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β)).

-

Transfection reagent, cell culture supplies, test compound, luciferase assay reagents, and a luminometer.

Procedure:

-

Cell Culture and Transfection: Similar to the transactivation assay, seed and transfect the cells with the NF-κB reporter and control plasmids.

-

Compound Pre-treatment: Pre-incubate the cells with serial dilutions of the test compound or a reference glucocorticoid for a short period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to all wells except the unstimulated control, and co-incubate with the compound for a defined period (e.g., 6-8 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the dual luciferase activities as described for the transactivation assay.

-

Data Analysis: Normalize the luciferase activity. Calculate the percentage of inhibition of the TNF-α-induced signal for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the anti-inflammatory efficacy of a SEGRA in a model of rheumatoid arthritis.

Materials:

-

Susceptible mouse strain (e.g., DBA/1).[13]

-

Type II collagen (e.g., chicken or bovine).

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

Test compound, vehicle, and a positive control (e.g., prednisolone).

-

Syringes and needles for immunization and drug administration.

-

Calipers for measuring paw thickness.

Procedure:

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the mice and inject the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify type II collagen in IFA and administer a booster injection.[13]

-

-

Drug Treatment: Begin daily administration of the test compound, vehicle, or positive control at the onset of clinical signs of arthritis (typically around day 25-28). Administration can be oral, subcutaneous, or intraperitoneal.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale that assesses erythema and swelling (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse). Measure paw thickness using calipers.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the different treatment groups to evaluate the efficacy of the test compound.

In Vivo Models for Assessing Side Effects

a) Glucocorticoid-Induced Hyperglycemia in Rats:

-

Procedure: Administer the test compound or a reference glucocorticoid (e.g., dexamethasone at 1 mg/kg/day) to rats for a specified period (e.g., 10 days).[2][14] Monitor fasting blood glucose levels and perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.

-

Readout: Elevated fasting blood glucose and impaired glucose tolerance are indicative of this side effect.

b) Glucocorticoid-Induced Skin Atrophy in Mice:

-

Procedure: Apply the test compound or a potent glucocorticoid (e.g., clobetasol (B30939) propionate) topically to a defined area of the skin of hairless mice daily for several weeks (e.g., 3 weeks).[3]

-

Readout: Measure skin thickness using calipers or ultrasound.[15] Histological analysis can be performed to assess epidermal thinning and reduction in dermal collagen.

Conclusion

The development of selective glucocorticoid receptor agonists holds immense promise for the future of anti-inflammatory therapy. By leveraging a deep understanding of the molecular mechanisms of GR signaling and employing a robust suite of in vitro and in vivo assays, researchers can identify and optimize compounds that effectively suppress inflammation while minimizing the burdensome side effects associated with conventional glucocorticoid treatments. This technical guide provides a foundational framework for professionals engaged in this exciting and impactful area of drug discovery.

References

- 1. Hormone-independent repression of AP-1-inducible collagenase promoter activity by glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo prevention of corticosteroid-induced skin atrophy by tretinoin in the hairless mouse is accompanied by modulation of collagen, glycosaminoglycans, and fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD9567 [openinnovation.astrazeneca.com]

- 5. gene-quantification.de [gene-quantification.de]

- 6. trans-Activation and repression properties of the novel nonsteroid glucocorticoid receptor ligand 2,5-dihydro-9-hydroxy-10-methoxy-2,2,4-trimethyl-5-(1-methylcyclohexen-3-y1)-1H-[1]benzopyrano[3,4-f]quinoline (A276575) and its four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rodent model of rapid-onset diabetes induced by glucocorticoids and high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

- 13. chondrex.com [chondrex.com]

- 14. scielo.br [scielo.br]

- 15. Validation of Dermaphot(®) for the assessment of steroid-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Glucocorticoid Receptor Agonist-4 Protocol for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction Glucocorticoids are crucial steroid hormones that modulate a wide range of physiological processes, including metabolism, stress response, and inflammation.[1][2] Their effects are primarily mediated through the Glucocorticoid Receptor (GR), a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily.[3][4] Upon binding to an agonist, the GR translocates from the cytoplasm to the nucleus, where it regulates the expression of target genes.[3][5]

This document provides detailed protocols for the in vitro characterization of a hypothetical compound, "Glucocorticoid Receptor Agonist-4" (GR-agonist-4). As "GR-agonist-4" is a placeholder, the protocols and data presented will use Dexamethasone , a potent and well-characterized synthetic glucocorticoid, as a representative example.[6] These methodologies are fundamental for researchers aiming to elucidate the mechanism of action, potency, and efficacy of novel GR agonists in a controlled cellular environment.

The primary mechanisms of GR action, which can be assessed using the following protocols, are:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[7][8]

-

Transrepression: The agonist-bound GR can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[7][9][10] This is a central mechanism for the anti-inflammatory effects of glucocorticoids.[8]

The provided protocols will cover essential in vitro assays, including cell culture and treatment, analysis of gene and protein expression, and functional reporter assays to quantify GR activity.

Data Presentation: Quantitative Parameters of GR Agonists

The following tables summarize quantitative data for Dexamethasone, serving as a benchmark for evaluating "GR-agonist-4".

Table 1: In Vitro Activity & Binding Affinity of GR Ligands

| Compound | Assay Type | Cell Line / System | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Dexamethasone | GR Agonism | Human GR Reporter | AC50 | 194.4 pM | [11][12] |

| Dexamethasone | GR Agonism | Zebrafish GR Reporter | AC50 | 215.4 pM | [11][12] |

| Dexamethasone | GR Binding Affinity | Homogenized Cells (37°C) | Kc (dissociation constant) | ~5 nM | [6] |

| RU-486 (Antagonist) | Competitive Binding | Recombinant Human GR | IC50 | 1.32 nM |[2] |

AC50 (Half Maximal Activity Concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half Maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Recommended Working Concentrations for Dexamethasone in Cell Culture

| Application | Common Cell Types | Working Concentration Range | Reference |

|---|---|---|---|

| Gene Expression Studies | Various (e.g., A549, Hepatocytes) | 10 nM - 1 µM | [13][14] |

| Anti-inflammatory Assays | Macrophages, Endothelial Cells | 1 nM - 1 µM | [14] |

| Osteogenic Differentiation | Mesenchymal Stem Cells | 10 nM - 100 nM | [14] |

| Cell Viability Assays | C6 Glioma Cells | 0.01 µM - 10 µM |[15] |

Table 3: Example of Dexamethasone-Induced Gene Expression Changes

| Cell Type | Treatment | Gene | Fold Change | Time Point | Reference |

|---|---|---|---|---|---|

| Osteoarthritic Chondrocytes | Dexamethasone | SERPINA1 | +18.49 | 24 h | [16] |

| Osteoarthritic Chondrocytes | Dexamethasone | CRISPLD2 | +15.54 | 24 h | [16] |

| Osteoarthritic Chondrocytes | Dexamethasone | IL11 | -16.53 | 24 h | [16] |

| Osteoarthritic Chondrocytes | Dexamethasone | WNT16 | -14.93 | 24 h | [16] |

| A549 Lung Cells | Dexamethasone + TNFα | SERPINA3 | Synergistic Increase (>25-fold) | 6 h |[17][18] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with GR-agonist-4

This protocol provides a general framework for culturing cells and treating them with a GR agonist. Specific conditions (e.g., cell density, agonist concentration) should be optimized for each cell line and experiment.

Materials:

-

Appropriate cell line (e.g., A549, HeLa, primary cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

GR-agonist-4 (or Dexamethasone)

-

Vehicle control (e.g., DMSO or ethanol)

-

Tissue culture plates (e.g., 6-well or 96-well)

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into appropriate plates at a predetermined density. Allow cells to adhere and grow for 24 hours.

-

Preparation of Agonist: Prepare a high-concentration stock solution of GR-agonist-4 in a suitable solvent (e.g., 10 mM Dexamethasone in ethanol). Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[13] Prepare a vehicle control using the same final concentration of the solvent.

-

Cell Treatment: Carefully remove the existing medium from the cells. Wash once with sterile PBS. Replace with the medium containing the different concentrations of GR-agonist-4 or the vehicle control.[13]

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[13]

-

Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., RNA isolation for qPCR, protein lysis for Western blot).

Protocol 2: GR-Mediated Gene Expression Analysis by qRT-PCR

This protocol measures changes in the mRNA levels of known GR target genes.

Materials:

-

Treated cells from Protocol 1

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., SERPINA3, NFKBIA) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Isolation: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and diluted cDNA. Run the reaction on a real-time PCR machine.

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[11]

Protocol 3: Assessment of GR Nuclear Translocation by Western Blot

This protocol determines if the GR agonist induces the movement of the GR protein from the cytoplasm to the nucleus.

Materials:

-

Treated cells from Protocol 1

-

Nuclear/Cytoplasmic fractionation kit

-

RIPA lysis buffer with protease/phosphatase inhibitors[19]

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-GR, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate[20]

Procedure:

-

Cell Fractionation: Following treatment, wash cells with ice-cold PBS. Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercial kit.

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear lysates using a BCA assay.[21]

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein from each fraction by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[19][22]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]

-

Incubate the membrane with the primary anti-GR antibody overnight at 4°C.[22]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis and Normalization:

-

Image the blot. Quantify band intensities using densitometry software.

-

To confirm fraction purity and normalize loading, strip the membrane and re-probe with anti-Lamin B1 (should only be in the nuclear fraction) and anti-GAPDH (should be primarily in the cytoplasmic fraction).[21]

-

Compare the GR signal intensity in the nuclear fraction of agonist-treated cells to that of vehicle-treated cells. An increase indicates nuclear translocation.[23]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro GR agonist characterization.

References

- 1. biorxiv.org [biorxiv.org]

- 2. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A General Introduction to Glucocorticoid Biology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]

- 7. atsjournals.org [atsjournals.org]

- 8. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. benchchem.com [benchchem.com]

- 20. Dexamethasone decreases substance P expression in human tendon cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Discrimination between changes in glucocorticoid receptor expression and activation in rat brain using western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glucocorticoid Receptor Agonist-4

Disclaimer: "Glucocorticoid receptor agonist-4" is a designation for a specific research compound that may not be widely documented in public literature. For the purpose of providing a comprehensive and broadly applicable guide, these application notes and protocols are based on the well-characterized and widely used synthetic glucocorticoid receptor agonist, Dexamethasone (B1670325) . The principles and methodologies described herein are generally applicable to potent steroid agonists of the glucocorticoid receptor (GR).

Introduction